molecular formula C28H36N4O2S B1662784 Lurasidone CAS No. 367514-87-2

Lurasidone

Cat. No.: B1662784
CAS No.: 367514-87-2
M. Wt: 492.7 g/mol
InChI Key: PQXKDMSYBGKCJA-CVTJIBDQSA-N
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Mechanism of Action

Target of Action

Lurasidone is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, cognition, and psychomotor activity.

Mode of Action

This compound acts as an antagonist, binding with high affinity to its primary targets . Its interaction with D2 and 5-HT2A receptors, which exhibit mixed serotonin and dopamine activity, is thought to improve cognition . The antagonism of serotonin receptors can also improve the negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

Its antagonistic activity at d2, 5-ht2a, and 5-ht7 receptors, along with its partial agonism at 5-ht1a receptors and modest antagonism at noradrenergic α2a and α2c receptors, suggest that it influences both the dopaminergic and serotonergic systems .

Pharmacokinetics

This compound is administered once daily, and its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 hours, a mean elimination half-life of 18 hours (mostly eliminated in the feces), and an apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at D2, 5-HT2A, and 5-HT7 receptors, and its partial agonism at 5-HT1A receptors . This leads to improved cognition and reduced negative symptoms of psychoses .

Biochemical Analysis

Biochemical Properties

Lurasidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its antipsychotic effects . Additionally, this compound exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at serotonin 5-HT7 receptors . These interactions are essential for modulating neurotransmitter activity in the brain, thereby influencing mood and cognition.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antagonistic activity at dopamine D2 receptors reduces dopamine-mediated signaling, which is beneficial in managing symptoms of schizophrenia . Furthermore, its interaction with serotonin receptors impacts gene expression related to mood regulation and cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and reducing neurotransmitter release . This inhibition helps alleviate symptoms of schizophrenia and bipolar depression. Additionally, this compound’s partial agonism at serotonin 5-HT1A receptors and antagonism at serotonin 5-HT7 receptors contribute to its therapeutic effects on mood and cognition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, ensuring consistent therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively manages symptoms of schizophrenia and bipolar depression without significant adverse effects . At higher doses, this compound may cause toxic effects, including sedation and motor impairment . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Properties

IUPAC Name

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKDMSYBGKCJA-CVTJIBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870340
Record name Lurasidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

9.7 °C (49.5 °F) - closed cup
Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lurasidone is an atypical antipsychotic that is a D2 and 5-HT2A (mixed serotonin and dopamine activity) to improve cognition. It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects that are often associated with typical antipsychotics., Lurasidone is a benzisothiazol-derivative antipsychotic agent and has been referred to as an atypical or second-generation antipsychotic agent. Lurasidone has also been described as an azapirone-derivative. Although the exact mechanism of action of lurasidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of lurasidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors. Lurasidone is an antagonist that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors and moderate affinity for a2C-adrenergic receptors in vitro. The drug acts as a partial agonist at 5-HT1A receptors and is an antagonist at alpha2A-adrenergic receptors in vitro. Lurasidone exhibits weak affinity for alpha1-adrenergic receptors and little or no affinity for histamine (H1) receptors and muscarinic (M1) receptors.
Record name Lurasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08815
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Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

367514-87-2
Record name Lurasidone
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Record name Lurasidone [INN]
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Record name Lurasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08815
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurasidone
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URL https://comptox.epa.gov/dashboard/DTXSID40870340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,6R,7S)-4-{[(1R,2R)-2-{[4-(1,2-benzothiazol-3- yl)piperazin-1-yl]methyl}-cyclohexyl]methyl}-4- azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione
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Record name LURASIDONE
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Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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